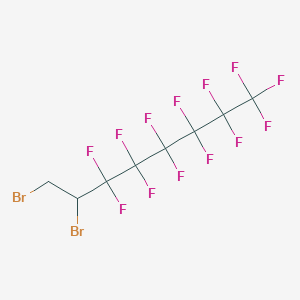

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

Übersicht

Beschreibung

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane is a member of the perfluorocarbon family. It is a synthetic compound characterized by the presence of bromine and perfluoroalkyl groups. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.

Vorbereitungsmethoden

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane can be synthesized through various methods. One common synthetic route involves the bromination of perfluoro-n-hexyl ethylene. This reaction typically requires the use of bromine as a reagent and is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethylene moiety. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity .

Analyse Chemischer Reaktionen

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 1-(perfluoro-n-hexyl)ethane by using reducing agents like lithium aluminum hydride.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form perfluoro-n-hexyl ethylene.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Reagent in Organic Chemistry : 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane is utilized as a reagent in the synthesis of other perfluorinated compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups into organic molecules.

2. Biological Studies

- Cellular Interaction Studies : Researchers investigate the compound's effects on biological systems, particularly its interactions with cellular membranes. The unique properties of perfluorinated compounds often lead to altered membrane dynamics and cellular responses.

3. Drug Delivery Systems

- Potential in Medicine : Ongoing research explores the use of this compound in drug delivery systems. Its stability and resistance to metabolic degradation make it a candidate for developing novel therapeutic agents that can effectively deliver drugs within biological systems.

4. Industrial Applications

- Production of Specialty Materials : The compound is employed in the manufacturing of specialty materials such as fluorinated polymers and surfactants. Its unique chemical characteristics contribute to the performance enhancements of these materials in various applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cellular Membrane Interaction | Investigated how this compound affects membrane permeability and fluidity in cell cultures. Results indicated significant alterations in membrane properties, suggesting potential applications in drug delivery systems. |

| Study 2 | Organic Synthesis | Demonstrated the use of this compound as a key intermediate in synthesizing novel fluorinated compounds with enhanced biological activity. |

| Study 3 | Material Science | Evaluated the performance of fluorinated polymers produced using this compound as a precursor. Findings showed improved thermal stability and chemical resistance compared to non-fluorinated counterparts. |

Wirkmechanismus

The mechanism of action of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane involves its interaction with molecular targets through its bromine and perfluoroalkyl groups. These interactions can lead to changes in the chemical and physical properties of the target molecules. The pathways involved may include the disruption of cellular membranes and the inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane can be compared with other similar compounds, such as:

1,2-Dibromo-1-(perfluoro-n-octyl)ethane: This compound has a longer perfluoroalkyl chain, which may result in different chemical properties and applications.

1,2-Dibromo-1-(perfluoro-n-butyl)ethane: This compound has a shorter perfluoroalkyl chain, leading to variations in its reactivity and stability.

1,2-Dibromo-1-(perfluoro-n-hexyl)ethylene:

The uniqueness of this compound lies in its specific combination of bromine and perfluoroalkyl groups, which confer distinct chemical properties and a wide range of applications.

Biologische Aktivität

Overview

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane is a synthetic compound belonging to the perfluorocarbon family. Characterized by its bromine and perfluoroalkyl groups, this compound exhibits unique chemical properties such as high thermal stability and resistance to chemical reactions. Its potential biological activity has garnered attention in scientific research, particularly concerning its interactions with biological systems.

- Molecular Formula : C8HBr2F

- CAS Number : 51249-62-8

- Physical State : Liquid at room temperature

- Solubility : Insoluble in water; soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the bromination of perfluoro-n-hexyl ethylene using bromine under controlled conditions. This method ensures selective addition of bromine atoms to the ethylene moiety, resulting in high yields and purity.

Biological Activity

Research indicates that this compound interacts with various biological targets, leading to significant biological effects:

The compound's mechanism of action is primarily attributed to its bromine and perfluoroalkyl groups. These interactions can disrupt cellular membranes and inhibit specific enzymes, potentially affecting cell viability and function.

Toxicological Studies

Toxicological assessments have revealed several adverse effects associated with exposure to this compound:

- Cell Membrane Disruption : Studies suggest that the compound can integrate into lipid bilayers, altering membrane integrity and function.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cell lines, indicating potential risks for cellular health.

Animal Studies

A series of animal studies have been conducted to evaluate the biological effects of this compound:

- Acute Toxicity : High doses resulted in significant organ damage, particularly in the liver and kidneys.

- Chronic Exposure : Long-term exposure led to reproductive toxicity and alterations in immune function, including decreased natural killer cell activity.

| Study Type | Organism | Dose Level | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 300 mg/kg | Liver necrosis and kidney lesions |

| Chronic Exposure | Mice | 15 mg/kg/day | Testicular atrophy and immune dysfunction |

| Reproductive Study | Rabbits | 100 mg/kg | Reduced fertility rates |

Case Studies

Several case studies highlight the implications of exposure to this compound:

- Occupational Exposure : A study involving workers exposed to this compound revealed reduced sperm counts and increased sperm abnormalities.

- Environmental Impact : Investigations into environmental contamination have shown that this compound can persist in ecosystems, raising concerns about its long-term ecological effects.

Eigenschaften

IUPAC Name |

7,8-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F13/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYDGESYUICOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895224 | |

| Record name | 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51249-62-8 | |

| Record name | 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.